molecular formula C17H16N2O B10842531 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole

3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole

Cat. No.: B10842531
M. Wt: 264.32 g/mol
InChI Key: PUUXLLSHSWLAML-YZQQHVNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically be optimized for large-scale production, focusing on cost-efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinodimethanes, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole stands out due to its hexa-1,3-dienyloxy group, which imparts unique electronic properties and reactivity.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-[(1E,3E)-hexa-1,3-dienoxy]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H16N2O/c1-2-3-4-7-10-20-17-11-14-13-8-5-6-9-15(13)19-16(14)12-18-17/h3-12,19H,2H2,1H3/b4-3+,10-7+

InChI Key

PUUXLLSHSWLAML-YZQQHVNFSA-N

Isomeric SMILES

CC/C=C/C=C/OC1=NC=C2C(=C1)C3=CC=CC=C3N2

Canonical SMILES

CCC=CC=COC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.